molecular formula C13H20N4O2 B7137945 N-[1-[4-(1H-imidazol-5-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide

N-[1-[4-(1H-imidazol-5-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide

Cat. No.: B7137945
M. Wt: 264.32 g/mol
InChI Key: RXYAQCWEHXWSMI-UHFFFAOYSA-N
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Description

N-[1-[4-(1H-imidazol-5-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide is a complex organic compound featuring an imidazole ring, a piperidine ring, and an acetamide group. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-imidazole and piperidine as the primary starting materials.

  • Reaction Steps: The process involves the formation of a piperidine derivative, followed by the introduction of the imidazole group. Subsequent acylation with acetic anhydride or acetyl chloride yields the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperidine rings can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products may include amines or alcohols.

  • Substitution products can vary widely based on the nucleophile used.

Properties

IUPAC Name

N-[1-[4-(1H-imidazol-5-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-9(16-10(2)18)13(19)17-5-3-11(4-6-17)12-7-14-8-15-12/h7-9,11H,3-6H2,1-2H3,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYAQCWEHXWSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=CN=CN2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or proteins, while the acetamide group may participate in hydrogen bonding with biological targets. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring and have similar biological activities.

  • Piperidine derivatives: Compounds containing the piperidine ring are structurally similar and may exhibit comparable properties.

  • Acetamide derivatives: Other compounds with the acetamide group can have analogous effects and uses.

This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and versatile reactivity making it a subject of ongoing study and development.

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